1-(1,4-Diazepan-1-yl)-2,2-dimethylpropan-1-one
Overview
Description
1-(1,4-Diazepan-1-yl)-2,2-dimethylpropan-1-one is a chemical compound that belongs to the class of diazepanes. Diazepanes are seven-membered nitrogen-containing heterocycles that have garnered significant attention due to their diverse biological properties and pharmaceutical importance . This compound is of particular interest in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,4-Diazepan-1-yl)-2,2-dimethylpropan-1-one can be achieved through various methods. One common approach involves the intramolecular reductive amination of the corresponding aminoketones using imine reductase-catalyzed reactions . This method is advantageous due to its high enantioselectivity and efficiency.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(1,4-Diazepan-1-yl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(1,4-Diazepan-1-yl)-2,2-dimethylpropan-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1,4-Diazepan-1-yl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound, such as Ripasudil, act as Rho-associated kinase inhibitors, which regulate smooth muscle contractions, chemotaxis, neural growth, and gene expression . This inhibition leads to therapeutic effects in conditions like glaucoma by reducing intraocular pressure .
Comparison with Similar Compounds
Ripasudil: A derivative used for treating glaucoma and ocular hypertension.
Suvorexant: A selective dual-orexin receptor antagonist used for treating insomnia.
Piperazin-1-yl and 2-(1,4-diazepan-1-yl)-imidazo[4,5-d]-pyridazin-4-ones: Compounds with valuable pharmacological properties, particularly in inhibiting dipeptidylpeptidase-IV (DPP-IV) activity.
Uniqueness: 1-(1,4-Diazepan-1-yl)-2,2-dimethylpropan-1-one stands out due to its versatile synthetic routes, diverse chemical reactivity, and broad range of applications in various scientific fields. Its ability to serve as a precursor for multiple pharmacologically active compounds highlights its significance in medicinal chemistry .
Properties
IUPAC Name |
1-(1,4-diazepan-1-yl)-2,2-dimethylpropan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-10(2,3)9(13)12-7-4-5-11-6-8-12/h11H,4-8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAHFTSDJXTZGIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCCNCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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